molecular formula C9H7BrF4O2 B13129968 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol

1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol

Cat. No.: B13129968
M. Wt: 303.05 g/mol
InChI Key: POUVYGVAEPSWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF3O2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a trifluoroethanol moiety

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-3-methoxybenzene and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde in the presence of a suitable catalyst and solvent. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium or copper complexes are often used.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

    Pathways Involved: The specific pathways involved depend on the biological context and the molecular targets. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism. Alternatively, it may modulate receptor signaling pathways, affecting cellular communication and response.

Comparison with Similar Compounds

1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethanol, 1-(4-Bromo-2-fluoro-3-methoxyphenyl)cyclooctanol, and 1-(4-Bromo-2-fluoro-3-methoxyphenyl)butan-1-one.

    Uniqueness: The presence of the trifluoroethanol moiety in this compound distinguishes it from other similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H7BrF4O2

Molecular Weight

303.05 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7BrF4O2/c1-16-7-5(10)3-2-4(6(7)11)8(15)9(12,13)14/h2-3,8,15H,1H3

InChI Key

POUVYGVAEPSWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(C(F)(F)F)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.